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Compound of Interest

Compound Name: Methyl 3-methoxy-2-naphthoate

Cat. No.: B088097

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for Methyl 3-
methoxy-2-naphthoate (CAS: 13041-60-6), a naphthalene derivative of interest in organic
synthesis and medicinal chemistry. The document outlines key data from mass spectrometry,
expected values for nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy, and
detailed experimental protocols for acquiring this data.

Spectroscopic Data Summary

The structural elucidation of Methyl 3-methoxy-2-naphthoate, with the molecular formula
C13H1203 and a molecular weight of 216.23 g/mol , is achieved through a combination of
spectroscopic technigues.[1] The following sections and tables summarize the key data points.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound and provides insight into its
fragmentation pattern, aiding in structural confirmation. The electron ionization (EI) mass
spectrum shows a clear molecular ion peak and characteristic fragment ions.
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Parameter Value Source

Molecular Formula C13H1203 PubChem[1]
Molecular Weight 216.23 g/mol PubChem[1]
Exact Mass 216.078644 Da PubChem[1]

Key Fragments (m/z)

Molecular lon (M+) 216 PubChem[1]
Fragment 1 185 PubChem[1]
Fragment 2 127 PubChem[1]

Interpretation: The peak at m/z 216 corresponds to the intact molecular ion. The fragment at
m/z 185 likely results from the loss of a methoxy radical (*OCHs) from the ester group, a
common fragmentation pathway for methyl esters. Further fragmentation could lead to the ion
at m/z 127.

Infrared (IR) Spectroscopy

While a specific experimental spectrum for Methyl 3-methoxy-2-naphthoate is not publicly
available, the expected absorption bands can be predicted based on its functional groups.
These predictions are crucial for identifying the compound and assessing its purity.

Expected Wavenumber

Vibrational Mode Functional Group
(cm~)

C=0 Stretch Ester (carbonyl) 1715-1735
C-0O-C Asymmetric Stretch Aryl Ether & Ester 1250 - 1300
C-O-C Symmetric Stretch Aryl Ether & Ester 1000 - 1100
C=C Stretch Aromatic Ring 1500 - 1600
C-H Stretch Aromatic 3050 - 3100
C-H Stretch Methyl (sp3) 2850 - 3000
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Nuclear Magnetic Resonance (NMR) Spectroscopy

Specific experimental NMR data for Methyl 3-methoxy-2-naphthoate is not readily available
in public databases. However, expected chemical shifts can be estimated based on the
compound's structure and known substituent effects on naphthalene rings.

1.3.1 H NMR (Proton NMR)

The *H NMR spectrum is expected to show distinct signals for the aromatic protons and the two
different methyl groups.

Expected Chemical

Proton Type Number of Protons _ Expected Multiplicity
Shift (8, ppm)
Aromatic Singlet, Doublet,
_ 6 7.0-85 _
(Naphthalene Ring) Multiplet
Methoxy (-OCHs) 3 39-41 Singlet

Ester Methyl (-

3 3.8-4.0 Singlet
COOCHs)

1.3.2 3C NMR (Carbon-13 NMR)

The proton-decoupled 3C NMR spectrum should display 13 distinct signals corresponding to
each unique carbon atom in the molecule.

Carbon Type Expected Chemical Shift (8, ppm)
Carbonyl (C=0) 165 - 175

Aromatic (C-O) 150 - 160

Aromatic (C-C & C-H) 105 - 135

Methoxy (-OCH?3) 55 - 60

Ester Methyl (-COOCHS5) 50 - 55
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Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data described above.
Instrument parameters should be optimized for the specific machine and sample concentration.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve 5-10 mg of Methyl 3-methoxy-2-naphthoate in
approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCIs, DMSO-ds) in a standard 5
mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal reference
(0.00 ppm).

 Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
e 'H NMR Acquisition:
o Tune and shim the probe for the specific sample.

o Acquire a standard one-dimensional proton spectrum. A pulse angle of 45° and a
relaxation delay of 1-2 seconds are typically sufficient.

o Process the resulting Free Induction Decay (FID) with a Fourier transform, followed by
phase and baseline correction.

o Integrate the signals to determine the relative number of protons.
e 13C NMR Acquisition:

o Acquire a proton-decoupled 13C spectrum. This involves broadband decoupling of proton
frequencies to produce a spectrum with singlets for each carbon.

o Alarger number of scans will be required compared to *H NMR due to the low natural
abundance of 13C.

o Use a sufficient relaxation delay (e.g., 2-5 seconds) to ensure accurate signal intensity,
especially for quaternary carbons.

Infrared (IR) Spectroscopy
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e Sample Preparation:

o Solid (KBr Pellet): Mix 1-2 mg of the compound with ~100 mg of dry, spectroscopic grade
potassium bromide (KBr). Grind the mixture to a fine powder and press it into a
transparent pellet using a hydraulic press.

o Solid (ATR): Place a small amount of the solid sample directly onto the crystal of an
Attenuated Total Reflectance (ATR) accessory. Ensure good contact between the sample

and the crystal.
e Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
o Data Acquisition:
o Record a background spectrum of the empty sample compartment (or clean ATR crystal).
o Place the sample in the instrument and record the sample spectrum.

o The instrument software will automatically ratio the sample spectrum against the
background to generate the final absorbance or transmittance spectrum, typically in the
range of 4000-400 cm~1.

Mass Spectrometry (MS)

o Sample Introduction: For a volatile and thermally stable compound like this, Gas
Chromatography-Mass Spectrometry (GC-MS) is a suitable method.

o Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane,
ethyl acetate).

o Inject a small volume (e.g., 1 pL) into the GC, which separates the compound from the
solvent and any impurities.

« lonization: As the compound elutes from the GC column, it enters the ion source of the mass
spectrometer. Electron lonization (El) at a standard energy of 70 eV is typically used.

e Mass Analysis: The resulting ions (the molecular ion and its fragments) are separated based
on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
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» Detection: An electron multiplier or similar detector records the abundance of each ion,
generating the mass spectrum.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the complete spectroscopic
characterization of an organic compound such as Methyl 3-methoxy-2-naphthoate.
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Caption: Workflow for the spectroscopic characterization of an organic compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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